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Cat. No.: B1242716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Beta-funaltrexamine (β-FNA) is a potent and selective antagonist of the μ-opioid receptor

(MOR).[1] It is a derivative of naltrexone and is characterized by its irreversible binding to the

MOR, making it an invaluable tool in pharmacological research to study the role of μ-opioid

receptors in various physiological and pathological processes.[1] This technical guide provides

a comprehensive overview of the chemical structure, properties, and experimental protocols

related to β-FNA.

Chemical Structure and Properties
β-FNA's chemical structure is based on the morphinan skeleton, similar to other opioid

compounds. Its systematic IUPAC name is methyl (2E)-4-{[(5α,6β)-17-

(cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]amino}-4-oxo-2-butenoate.[2]
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Caption: Chemical structure of beta-funaltrexamine.
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Property Value Reference

IUPAC Name

Methyl (2E)-4-{[(5α,6β)-17-

(cyclopropylmethyl)-3,14-

dihydroxy-4,5-

epoxymorphinan-6-

yl]amino}-4-oxo-2-butenoate

[2]

Chemical Formula C25H30N2O6 [3]

Molar Mass 454.52 g/mol [3]

CAS Number 72782-05-9 [3]

SMILES

COC(=O)/C=C/C(=O)N[C@@

H]1CC[C@]2([C@H]3CC4=C5

[C@]2([C@H]1OC5=C(C=C4)

O)CCN3CC6CC6)O

[3]

Solubility

Soluble to 20 mM in water with

gentle warming and to 100 mM

in DMSO.

[4]

Storage Temperature -20°C [4]

μ-Opioid Receptor (MOR) Ki 2.2 nM [2]

δ-Opioid Receptor (DOR) Ki 78 nM [2]

κ-Opioid Receptor (KOR) Ki 14 nM [2]

Mechanism of Action
Irreversible antagonist at MOR,

reversible agonist at KOR
[1]

Experimental Protocols
Competitive Radioligand Binding Assay for Determining
β-FNA Affinity
This protocol outlines a standard procedure to determine the binding affinity (Ki) of β-FNA for

the μ-opioid receptor using a competitive radioligand binding assay.
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Materials:

Cell Membranes: Membranes prepared from cells expressing the μ-opioid receptor (e.g.,

CHO-hMOR or HEK-hMOR cells).

Radioligand: A high-affinity μ-opioid receptor radioligand such as [³H]-DAMGO.

Non-labeled Ligand: β-Funaltrexamine (β-FNA).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Scintillation Cocktail.

96-well plates.

Glass fiber filters (e.g., Whatman GF/C).

Filtration apparatus (Cell Harvester).

Scintillation counter.

Procedure:

Membrane Preparation: Thaw the prepared cell membranes on ice. Resuspend the

membranes in assay buffer to a final protein concentration of 50-100 µ g/well .

Assay Setup: In a 96-well plate, add the following components in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration near its Kd),

and 100 µL of membrane suspension.

Non-specific Binding: 50 µL of a high concentration of a non-labeled MOR agonist (e.g., 10

µM DAMGO), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

Competitive Binding: 50 µL of varying concentrations of β-FNA, 50 µL of [³H]-DAMGO, and

100 µL of membrane suspension.
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Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach

equilibrium.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer

to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the β-FNA concentration.

Determine the IC50 value (the concentration of β-FNA that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Competitive Radioligand
Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathway
β-FNA acts as an irreversible antagonist at the μ-opioid receptor. This irreversible binding is

due to the formation of a covalent bond between the electrophilic fumaramate moiety of β-FNA

and a nucleophilic residue within the binding pocket of the MOR. This covalent modification

permanently inactivates the receptor.

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion

channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release. As

an antagonist, β-FNA binds to the MOR but does not induce this signaling cascade. By
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irreversibly blocking the receptor, it prevents agonists from binding and initiating these

downstream effects.

Mu-Opioid Receptor Signaling Pathway and the Effect of
β-FNA
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Caption: Mu-opioid receptor signaling and β-FNA's antagonistic action.

Conclusion
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Beta-funaltrexamine is a critical pharmacological tool for the study of μ-opioid receptor

function. Its irreversible antagonism allows for the selective and long-lasting inactivation of

these receptors, enabling researchers to probe their roles in pain, addiction, and other

physiological processes. The data and protocols presented in this guide offer a comprehensive

resource for scientists working with this important compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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